Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by its ethyl ester group at the 4-position, a methyl group at the 5-position, and a propyl group at the 1-position. It is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound often involves multi-component reactions, utilizing α-azido chalcones, aryl aldehydes, and anilines in the presence of catalysts like erbium triflate . This method ensures high yields and the formation of highly substituted imidazole derivatives .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives:
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
ethyl 5-methyl-1-propylimidazole-4-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-4-6-12-7-11-9(8(12)3)10(13)14-5-2/h7H,4-6H2,1-3H3 |
InChI Key |
KOJHOXUCMVFEOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC(=C1C)C(=O)OCC |
Origin of Product |
United States |
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